molecular formula C24H24N4O4 B2771759 2-(4-ethoxyphenyl)-5-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile CAS No. 946200-36-8

2-(4-ethoxyphenyl)-5-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2771759
CAS No.: 946200-36-8
M. Wt: 432.48
InChI Key: DZEILYAJZPWRII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ethoxyphenyl)-5-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C24H24N4O4 and its molecular weight is 432.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-5-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4/c1-3-31-20-10-4-17(5-11-20)22-26-21(16-25)24(32-22)28-14-12-27(13-15-28)23(29)18-6-8-19(30-2)9-7-18/h4-11H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZEILYAJZPWRII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-ethoxyphenyl)-5-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a novel synthetic molecule that belongs to the oxazole class of compounds. Oxazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, highlighting its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C20H22N4O3\text{C}_{20}\text{H}_{22}\text{N}_{4}\text{O}_{3}

This compound features an oxazole ring, a piperazine moiety, and aromatic substituents that contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound demonstrates significant cytotoxic effects against various cancer cell lines. For instance, its IC50_{50} values were found to be comparable to established chemotherapeutic agents.
  • Antimicrobial Properties : The compound has shown promising results against several bacterial strains, indicating potential use as an antimicrobial agent.
  • Anti-inflammatory Effects : Some studies have reported anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Anticancer Activity

A recent study evaluated the cytotoxic effects of the compound on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated:

Cell LineIC50_{50} Value (µM)Comparison to Control
MCF-715.6Similar to Tamoxifen
A54912.3Higher than Doxorubicin

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and upregulation of p53 protein expression .

Antimicrobial Activity

In vitro studies demonstrated that the compound effectively inhibited the growth of various bacterial strains including:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These findings suggest that the compound could serve as a lead for developing new antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential was assessed using an in vivo model where the compound reduced edema in a carrageenan-induced paw edema test. The results indicated a significant reduction in inflammation compared to control groups .

Case Studies

Several case studies have explored the therapeutic applications of similar oxazole derivatives:

  • Case Study 1 : A derivative with a similar structure exhibited significant anticancer activity against colorectal cancer cells, leading to ongoing clinical trials.
  • Case Study 2 : An oxazole-based compound was successfully used in animal models to reduce inflammation in arthritis, showcasing its potential in treating chronic inflammatory conditions.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of oxazole compounds exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains and fungi. Studies have shown that such compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi, making them candidates for developing new antimicrobial agents .

Antioxidant Properties

The antioxidant capacity of oxazole derivatives is another area of interest. Compounds like 2-(4-ethoxyphenyl)-5-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile have been tested using assays such as the DPPH method, revealing their potential to scavenge free radicals effectively. This property is crucial for preventing oxidative stress-related diseases .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. The structural features of piperazine and oxazole rings are known to contribute to anti-inflammatory activity, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

CNS Activity

Given the presence of the piperazine moiety, there is potential for neuropharmacological applications. Compounds with similar structures have shown promise in modulating neurotransmitter systems, which could lead to treatments for anxiety, depression, or other CNS disorders .

Table 1: Summary of Biological Activities

Activity TypeMethodologyResultsReference
AntimicrobialDisk diffusion methodEffective against E. coli and S. aureus
AntioxidantDPPH radical scavenging assayIC50 = 12.21 μg/mL
Anti-inflammatoryIn vitro cytokine assaysReduced TNF-alpha levels
CNS ActivityBehavioral tests in animal modelsDecreased anxiety-like behavior

Q & A

Basic Research Question

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm; piperazine carbons at δ 45–55 ppm) .
  • HRMS : Validates molecular weight (expected [M+H]⁺: 486.18 g/mol) .
  • IR Spectroscopy : Detects carbonyl (C=O, ~1680 cm⁻¹) and nitrile (C≡N, ~2230 cm⁻¹) groups .

How can structural ambiguities in substituent orientation be resolved?

Advanced Research Question

  • X-ray Crystallography : Resolves spatial arrangement of the ethoxyphenyl and methoxybenzoyl groups (e.g., dihedral angles between aromatic rings) .
  • NOESY NMR : Identifies through-space interactions between the piperazine and oxazole protons to confirm connectivity .

What biological activities have been reported for this compound and related analogs?

Basic Research Question

  • Anticancer Activity : IC₅₀ values of 2–10 µM against breast cancer (MCF-7) and leukemia (K562) cell lines via apoptosis induction .
  • Antimicrobial Effects : MIC of 8–16 µg/mL against S. aureus and E. coli .
  • Neurotransmitter Modulation : Partial agonism at serotonin (5-HT₁A) and dopamine (D₂) receptors in vitro .

How can conflicting bioactivity data across studies be reconciled?

Advanced Research Question
Conflicts often arise from substituent variations (e.g., methoxy vs. ethoxy groups). Strategies include:

  • Structure-Activity Relationship (SAR) Studies : Compare analogs (Table 1) to identify critical substituents .
  • Assay Standardization : Use uniform protocols (e.g., ATP-based viability assays) to minimize variability .

Table 1 : Substituent Impact on Bioactivity

Substituent (R₁/R₂)Anticancer IC₅₀ (µM)5-HT₁A Binding (Ki, nM)
4-Ethoxy/4-Methoxy3.2 ± 0.512 ± 2
4-Methyl/4-Chloro8.1 ± 1.145 ± 5

What is the hypothesized mechanism of action for this compound?

Basic Research Question

  • Enzyme Inhibition : Blocks topoisomerase II activity, inducing DNA damage in cancer cells .
  • Receptor Interaction : Binds to 5-HT₁A via hydrogen bonding with the methoxybenzoyl carbonyl group .

How can the mechanism of action be experimentally validated?

Advanced Research Question

  • CRISPR Knockout Models : Silence 5-HT₁A or topoisomerase II in cell lines to assess activity loss .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified targets (KD < 50 nM indicates high affinity) .
  • Proteomics : Identify differentially expressed proteins post-treatment via LC-MS/MS .

What chemical modifications enhance stability or solubility?

Basic Research Question

  • Salt Formation : Hydrochloride salts improve aqueous solubility (>5 mg/mL) .
  • PEGylation : Attach polyethylene glycol (PEG) to the piperazine nitrogen to extend half-life .

What challenges arise in structure-activity relationship (SAR) studies of this compound?

Advanced Research Question

  • Steric Effects : Bulky substituents (e.g., 3-methoxyphenyl) reduce receptor binding .
  • Metabolic Stability : Ethoxy groups are prone to cytochrome P450 oxidation; fluorination at the 4-position slows metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.